Product packaging for Coryneine(Cat. No.:CAS No. 7224-66-0)

Coryneine

Cat. No.: B1207361
CAS No.: 7224-66-0
M. Wt: 196.27 g/mol
InChI Key: VDTBORSEFUUDTP-UHFFFAOYSA-O
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Description

Historical Perspectives and Discovery Context

The journey of Coryneine's discovery is intertwined with the long history of the use of Aconitum species, commonly known as aconite or wolfsbane, in traditional medicine and as a source of potent poisons. While the toxic properties of Aconitum have been recognized for centuries, the isolation and characterization of its individual chemical constituents occurred much later.

Historical records indicate that the parent compound, dopamine (B1211576), was first synthesized in 1910 by George Barger and James Ewens. However, the specific discovery and isolation of this compound from its natural source, the aconite root, are less clearly documented in readily available historical literature. Its identification as a quaternary ammonium (B1175870) derivative of dopamine marked a significant step in understanding the diverse array of alkaloids present in this plant genus. Early research into the components of aconite root was primarily driven by a desire to understand the chemical basis for its profound physiological effects.

Significance of this compound within Natural Product Chemistry

This compound holds a notable position in the field of natural product chemistry due to its unique structural features and biological activity. As a quaternary ammonium compound, it possesses a permanent positive charge, which significantly influences its chemical properties and physiological behavior. This charge is a key determinant of its interaction with biological targets.

The significance of this compound also lies in its relationship to dopamine, a critical neurotransmitter in mammals. The structural modification of dopamine to form this compound through N-methylation presents an interesting case study in the biosynthesis of specialized metabolites in plants. The study of such compounds contributes to our understanding of the enzymatic machinery that plants have evolved to produce a vast and diverse arsenal (B13267) of chemical compounds. These natural products often serve as lead compounds for the development of new therapeutic agents.

Current Research Landscape and Gaps in Understanding

The current body of research on this compound is primarily focused on its pharmacological effects, particularly its actions at the neuromuscular junction. muni.cz Studies have established its role as a neuromuscular blocking agent, shedding light on its potential as a pharmacological tool for studying neurotransmission. nih.gov

However, significant gaps in our understanding of this compound remain. A comprehensive elucidation of its biosynthetic pathway, including the specific enzymes responsible for the quaternization of dopamine, is an area that warrants further investigation. While the general pathways for catecholamine biosynthesis in plants are known, the precise steps leading to this compound have not been fully mapped out. Furthermore, detailed studies on its chemical synthesis and the full spectrum of its biological activities beyond the neuromuscular junction are limited. The exploration of its potential interactions with other receptor systems and its metabolic fate in biological systems represent fertile ground for future research. A deeper understanding of these aspects will be crucial for fully appreciating the chemical biology of this intriguing natural product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18NO2+ B1207361 Coryneine CAS No. 7224-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(2,3)7-6-9-4-5-10(13)11(14)8-9/h4-5,8H,6-7H2,1-3H3,(H-,13,14)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTBORSEFUUDTP-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52336-53-5 (iodide)
Record name Coryneine
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DSSTOX Substance ID

DTXSID30222576
Record name Coryneine
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7224-66-0
Record name Coryneine
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URL https://commonchemistry.cas.org/detail?cas_rn=7224-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coryneine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007224660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coryneine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Natural Product Research Context of Coryneine

Botanical and Microbial Sources of Coryneine

The known natural sources of this compound are primarily concentrated within the plant kingdom, with limited information available regarding its microbial origins.

This compound has been identified as a constituent of various species belonging to the genus Aconitum, a member of the Ranunculaceae family. These plants, commonly known as aconite, monkshood, or wolfsbane, are notorious for producing a range of potent alkaloids.

Specific species within this genus where this compound has been reported include:

Aconitum carmichaelii : The lateral roots of this species, a staple in traditional Chinese medicine, are a known source of this compound. nih.govnih.gov

Aconitum napellus : This species, often referred to as monkshood, also contains this compound. poison.org

While the Aconitum genus is the most well-documented source, phytochemical investigations of other related genera within the Ranunculaceae family, such as Corydalis, have identified a rich diversity of other quaternary alkaloids, although the presence of this compound itself is not as extensively reported in these. tucl.edu.npnih.govnih.govunipd.itrsc.org Further research may reveal a broader distribution of this compound in other plant taxa.

Within the source plants, this compound, like many other alkaloids, exhibits a non-uniform distribution. The accumulation of these compounds is often localized to specific tissues or organs, a phenomenon influenced by developmental stage, environmental conditions, and the plant's defense strategies.

In Aconitum species, the highest concentrations of alkaloids, including presumably this compound, are typically found in the tubers and roots. poison.orgemergencycarebc.ca The concentration of alkaloids can also vary in other plant parts, such as the leaves and seeds. emergencycarebc.ca The precise quantitative distribution of this compound in different plant tissues is an area that requires more detailed investigation to fully understand its physiological role and accumulation patterns.

Table 1: Reported Distribution of Alkaloids in Aconitum Species

Plant PartGeneral Alkaloid ConcentrationReference
Tubers/Roots0.3 - 2% (fresh weight) emergencycarebc.ca
Leaves0.2 - 1.2% (fresh weight) emergencycarebc.ca
Seeds1 - 2% emergencycarebc.ca

Note: This table represents the general distribution of alkaloids in Aconitum species. Specific concentrations of this compound may vary.

Advanced Methodologies for Isolation and Purification

The successful study of this compound relies on effective methods for its extraction from complex natural matrices and its subsequent purification to a high degree of homogeneity. The quaternary ammonium (B1175870) nature of this compound dictates the selection of appropriate techniques.

Chromatography is the cornerstone of natural product isolation. For quaternary ammonium alkaloids like this compound, a variety of chromatographic methods can be employed:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for the separation, identification, and quantification of alkaloids. Reversed-phase columns, such as C18, are often used with mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a valuable tool for the rapid analysis of plant extracts and for monitoring the progress of purification. It can be used to identify the presence of alkaloids like aconitine, a related compound in Aconitum, in herbal preparations. researchgate.net

Column Chromatography: This technique is frequently used for the initial fractionation of crude extracts. Adsorbents such as silica (B1680970) gel and alumina (B75360) are commonly employed. nih.gov

The initial extraction from the plant material is a critical step that influences the yield and purity of the final product. Selective extraction strategies aim to enrich the target compounds while minimizing the co-extraction of undesirable substances.

Solvent Extraction: A common approach involves the extraction of the powdered plant material with organic solvents. For alkaloids in Aconitum roots, a reliable method includes an initial extraction with ammoniacal ether followed by methanol. nih.gov

Solid-Phase Extraction (SPE): SPE is a technique used for sample clean-up and concentration. It can be particularly useful for the selective isolation of specific classes of compounds, such as dopamine (B1211576) and its derivatives, from complex biological samples. core.ac.uk

Chemodiversity and Analogues from Natural Sources

The chemical diversity of a plant genus often includes a range of structurally related compounds, or analogues, which can provide insights into biosynthetic pathways and structure-activity relationships.

While specific, naturally occurring structural analogues of this compound are not extensively documented in the current scientific literature, the broader chemical landscape of Aconitum and related plants offers a rich context for its chemodiversity. The biosynthesis of this compound is understood to proceed from dopamine through N-methylation. mdpi.com Therefore, naturally occurring methylated derivatives of dopamine and other simple dopamine derivatives found in plants can be considered as close biosynthetic and structural relatives. nih.govcabidigitallibrary.org

Biosynthetic Pathways and Enzymology of Coryneine

Elucidation of Proposed Biosynthetic Routes

The biosynthesis of coryneine is hypothesized to proceed through a series of enzymatic transformations, primarily involving the modification of common metabolic precursors.

Identification of Precursors and Intermediates

This compound is structurally characterized as a quaternary derivative of dopamine (B1211576). guidetopharmacology.orguni.lumims.com This structural relationship strongly implicates dopamine as the immediate precursor in its biosynthetic pathway. Dopamine itself is a well-established neurotransmitter and catecholamine, synthesized endogenously from the amino acid L-tyrosine through a two-step enzymatic process. guidetopharmacology.org

The primary precursors and intermediates in the proposed pathway are:

L-Tyrosine : The initial amino acid precursor. guidetopharmacology.org

L-DOPA (L-3,4-dihydroxyphenylalanine) : An intermediate formed from L-tyrosine. guidetopharmacology.org

Dopamine (3,4-dihydroxyphenethylamine) : The direct precursor to this compound. guidetopharmacology.orguni.lumims.com

S-adenosylmethionine (SAM) : A universal methyl group donor essential for the methylation steps involved in converting dopamine to this compound. guidetopharmacology.orguni.lu

Hypothetical Enzymatic Steps and Reaction Mechanisms

The proposed biosynthetic route for this compound involves two main stages: the synthesis of dopamine from L-tyrosine, followed by the N-methylation of dopamine to form the quaternary ammonium (B1175870) structure of this compound.

Stage 1: Dopamine Biosynthesis The conversion of L-tyrosine to dopamine is a well-characterized pathway:

Hydroxylation of L-Tyrosine : L-Tyrosine is first hydroxylated at the meta-position of its phenolic ring to form L-DOPA. This reaction is catalyzed by tyrosine hydroxylase (TH) , which is the rate-limiting enzyme in catecholamine biosynthesis. guidetopharmacology.org

Decarboxylation of L-DOPA : L-DOPA then undergoes decarboxylation to yield dopamine. This step is catalyzed by aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase. guidetopharmacology.org

Stage 2: this compound Formation via N-Methylation of Dopamine this compound is a trimethylammonium derivative of dopamine. guidetopharmacology.orguni.lu This indicates that the nitrogen atom of dopamine undergoes three successive methylation reactions. These reactions are hypothesized to be catalyzed by N-methyltransferase enzymes , utilizing S-adenosylmethionine (SAM) as the methyl group donor. guidetopharmacology.orguni.lu

The proposed sequential methylation steps are:

Mono-methylation : Dopamine is methylated to N-methyl-dopamine.

Di-methylation : N-methyl-dopamine is further methylated to N,N-dimethyl-dopamine.

Tri-methylation (Quaternization) : N,N-dimethyl-dopamine undergoes a final methylation to form the permanently charged quaternary ammonium compound, this compound. This step results in the positive charge on the nitrogen atom, characteristic of quaternary ammonium compounds. uni.lu

While specific N-methyltransferases directly responsible for this compound biosynthesis have not been definitively identified in the provided literature, the general enzymatic principles for forming quaternary ammonium compounds via sequential N-methylation with SAM are well-established for other natural products. uni.lu

Table 1: Proposed Biosynthetic Pathway of this compound

StepPrecursor(s)Enzyme(s) (Hypothesized for N-methylation)Product(s)
1L-TyrosineTyrosine Hydroxylase (TH)L-DOPA
2L-DOPAAromatic L-amino acid decarboxylase (AADC)Dopamine
3DopamineN-Methyltransferase (using SAM)N-methyl-dopamine
4N-methyl-dopamineN-Methyltransferase (using SAM)N,N-dimethyl-dopamine
5N,N-dimethyl-dopamineN-Methyltransferase (using SAM)This compound

Genetic and Molecular Basis of Biosynthesis

Gene Cluster Identification and Characterization

Information regarding a specific biosynthetic gene cluster (BGC) uniquely responsible for this compound production has not been widely reported in the current scientific literature. While BGCs are common for the biosynthesis of many secondary metabolites in plants and microorganisms, facilitating the coordinated expression of enzymes in a pathway, a dedicated cluster for this compound has not been characterized in the provided search results. The genes encoding enzymes for the initial steps of dopamine biosynthesis (tyrosine hydroxylase and AADC) are known and studied in various organisms, but their specific association within a this compound-producing BGC has not been detailed.

Regulation of Biosynthetic Gene Expression

Specific regulatory mechanisms governing the expression of genes involved in this compound biosynthesis are not explicitly described in the available literature. General principles of metabolic regulation, including transcriptional control, feedback inhibition, and environmental responses, are known to influence various biosynthetic pathways in plants. However, the precise regulatory networks or transcription factors that specifically modulate this compound production remain to be elucidated.

Biotechnological Approaches for Biosynthesis and Derivatization

The absence of a fully characterized natural biosynthetic pathway and associated gene clusters for this compound limits the direct application of targeted metabolic engineering approaches for its biotechnological production or derivatization. However, based on the proposed pathway and general principles of natural product biosynthesis, potential biotechnological strategies could be envisioned.

Given that dopamine is a known precursor and its biosynthesis is well-understood, microbial hosts like Corynebacterium glutamicum or Escherichia coli, which are commonly engineered for amino acid and derivative production, could potentially be modified. Such an approach would involve:

Engineering precursor supply : Enhancing the metabolic flux towards L-tyrosine and subsequently dopamine in a chosen microbial host.

Introduction of N-methyltransferase activities : Heterologous expression of suitable N-methyltransferase enzymes capable of catalyzing the sequential methylation of dopamine to this compound, utilizing an endogenous or engineered supply of S-adenosylmethionine (SAM). uni.lu

Derivatization of this compound through biotechnological means would likely involve further enzymatic modifications of the this compound structure, potentially through the introduction of hydroxylases, glycosyltransferases, or other tailoring enzymes. However, specific research findings on the biotechnological derivatization of this compound are not available in the provided sources. The synthesis of quaternary ammonium compounds from natural materials has been explored in a chemical context, often involving reactions between amines and alkyl halides, but this differs from a biotechnological enzymatic approach for this compound derivatization.

Recombinant Expression of Biosynthetic Enzymes

Pathway Engineering in Heterologous Hosts

Information regarding the engineering of this compound's biosynthetic pathway in heterologous hosts is not widely reported in the current scientific literature. Pathway engineering involves the reconstruction or optimization of metabolic pathways in non-native organisms to produce target compounds more efficiently or sustainably researchgate.netshimadzu.comnih.gov. This approach often includes strategies such as gene cluster integration, codon optimization, and balancing precursor supply to enhance product yield researchgate.netshimadzu.com. While successful pathway engineering has been demonstrated for various natural products and metabolites in hosts like E. coli and Saccharomyces cerevisiae frontiersin.orggoogle.comrsc.org, specific applications or reported yields related to this compound production in engineered hosts are not currently detailed in accessible research findings.

Biocatalytic Transformations for Analogues

Compound Information

Chemical Synthesis and Semisynthesis of Coryneine and Analogues

Total Synthesis Methodologies for Coryneine

Total synthesis aims to construct a target molecule from simple, commercially available starting materials through a series of well-defined chemical reactions. For a molecule like this compound, the strategy involves assembling its core structural features: a catechol moiety, an ethyl linker, and a trimethylammonium group.

Development of Retrosynthetic Strategies

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis, where the target molecule is progressively "deconstructed" into simpler precursor molecules (synthons) until readily available starting materials are identified guidetopharmacology.orggoogle.comfoodb.ca. For this compound, a logical retrosynthetic approach involves disconnecting the quaternary ammonium (B1175870) group and the ethyl linker from the catechol moiety.

Key Synthetic Transformations and Cascade Reactions

The construction of this compound involves several key synthetic transformations. A critical step in the total synthesis of this compound is the formation of the quaternary ammonium salt. This typically involves the N-alkylation of a tertiary amine with an alkyl halide (e.g., methyl iodide or dimethyl sulfate) science-revision.co.uk. In the case of this compound, the precursor would be a tertiary amine with the 3,4-dihydroxyphenethyl backbone.

One reported synthesis of this compound chloride involved starting from a precursor compound and utilizing acetonide as a protecting group for the vicinal diol functionalities of the catechol moiety fishersci.se. Protecting groups are essential in organic synthesis to temporarily mask reactive functional groups, preventing undesired side reactions during other transformations. The acetonide group, formed from acetone (B3395972) and a 1,2-diol, is a common choice for protecting vicinal diols due to its ease of formation and removal. Following the protection of the catechol, the amine group on the ethyl side chain would be subjected to exhaustive methylation to form the trimethylammonium salt. Subsequent deprotection of the catechol would then yield this compound.

Protection of catechol hydroxyls: Using a suitable protecting group like acetonide.

Formation of the tertiary amine: If starting from a primary or secondary amine precursor.

Quaternization: N-alkylation of the tertiary amine with a methylating agent to form the trimethylammonium salt.

Deprotection: Removal of the catechol protecting group to reveal the final this compound structure.

While specific cascade reactions directly for this compound's total synthesis are not widely detailed in general literature, such reactions, which involve a sequence of transformations in a single pot, are increasingly employed in complex natural product synthesis to enhance efficiency and stereoselectivity cdutcm.edu.cn.

Stereocontrolled Approaches and Enantioselective Synthesis

Based on its chemical structure, 2-(3,4-dihydroxyphenyl)ethyl-trimethylazanium, this compound does not possess any chiral centers nih.gov. The ethyl chain connecting the catechol to the trimethylammonium group is acyclic and lacks substituents that would create stereoisomers. Therefore, the concepts of stereocontrolled and enantioselective synthesis, which are crucial for compounds with chiral centers, are not directly applicable to the synthesis of the parent this compound molecule.

However, if structurally diverse this compound analogues were to be synthesized that incorporate chiral centers (e.g., by modifying the ethyl linker or introducing chiral substituents on the aromatic ring), then stereocontrolled and enantioselective methodologies would become paramount. These methods, such as asymmetric catalysis (e.g., using chiral catalysts for Diels-Alder reactions or asymmetric alkylation) cdutcm.edu.cnmdpi.comfoodforthebrain.orgnih.govnih.gov, would be employed to control the formation of specific enantiomers or diastereomers, ensuring the desired three-dimensional arrangement of atoms.

Semisynthetic Derivatization from Natural Precursors

Semisynthesis involves starting from a naturally occurring compound that already possesses a significant portion of the target molecule's structure and then performing chemical modifications to complete the synthesis or create analogues. This approach often offers advantages in terms of fewer synthetic steps and potentially higher yields compared to total synthesis.

Strategic Chemical Modifications to Isolated Compounds

This compound is known as a quaternary ammonium derivative of dopamine (B1211576) guidetopharmacology.org. This relationship makes dopamine (4-(2-aminoethyl)benzene-1,2-diol) guidetopharmacology.orgnih.gov an ideal natural precursor for its semisynthesis. The primary chemical modification required to convert dopamine into this compound is the exhaustive N-methylation of the primary amine group of dopamine to form the trimethylammonium cation.

The process typically involves reacting dopamine with an excess of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). During this reaction, the amine nitrogen of dopamine undergoes successive alkylations, first to a secondary amine, then a tertiary amine, and finally to a quaternary ammonium salt. To prevent undesirable side reactions, especially on the reactive catechol hydroxyl groups, these functionalities might need to be temporarily protected (e.g., as acetonides or ethers) before the methylation step, similar to approaches in total synthesis fishersci.se. After the quaternization, the protecting groups would be removed to yield this compound.

Semisynthesis of this compound from Dopamine

Precursor CompoundChemical ModificationProduct
DopamineN-methylationThis compound

Access to Structurally Diverse this compound Analogues

The semisynthetic approach from natural precursors like dopamine provides a versatile platform for generating a library of structurally diverse this compound analogues. By introducing variations at different stages of the synthesis, chemists can explore the structure-activity relationships of these compounds.

Possible strategies for analogue synthesis include:

Varying the alkyl groups on the nitrogen: Instead of only methyl groups, other alkyl halides could be used to introduce ethyl, propyl, or other alkyl chains, leading to N-ethyl, N-propyl, or mixed alkyl ammonium analogues.

Modifications to the catechol moiety: Before or after the quaternization step, the hydroxyl groups on the aromatic ring could be modified (e.g., O-methylation, O-alkylation, or formation of cyclic derivatives) to alter their electronic properties or steric hindrance.

Modifications to the ethyl linker: While more challenging, the ethyl linker could potentially be modified (e.g., by introducing unsaturation or branching) to create analogues with altered conformational flexibility or binding properties.

These modifications, often starting from readily available natural catecholamines or their derivatives, allow for the efficient exploration of chemical space around the this compound scaffold, potentially leading to compounds with modified biological activities.

Molecular and Cellular Mechanisms of Action in Vitro and Mechanistic Studies

Neurochemical and Neurophysiological Modulations

Studies on coryneine have investigated its impact on neurotransmitter dynamics, synaptic transmission, neuromuscular function, and neuronal excitability in various model systems.

Investigation of Neurotransmitter Dynamics (e.g., Acetylcholine (B1216132) Release Inhibition)

Research indicates that this compound can influence neurotransmitter release. Specifically, this compound has been shown to reduce the nerve-evoked release of acetylcholine (ACh) from motor nerve terminals in mice. researchgate.netcjnmcpu.comnvwa.nlnii.ac.jp This effect suggests a potential modulatory role of this compound on cholinergic neurotransmission.

Studies on Synaptic Transmission and Neuromuscular Function

The ability of this compound to reduce acetylcholine release points to an effect on synaptic transmission, particularly at the neuromuscular junction where motor neurons communicate with muscle fibers via acetylcholine. While hypaconitine (B608023) is considered a dominant constituent responsible for neuromuscular blocking action in aconite root, this compound was found to be less effective in comparative studies using mouse phrenic nerve-diaphragm muscle preparations. nih.gov However, its influence on acetylcholine release still suggests a role in modulating neuromuscular function.

Effects on Neuronal Excitability in Model Systems

Investigations into the effects of this compound on neuronal excitability have been conducted in model systems, such as mechanically dissociated ventromedial hypothalamic (VMH) neurons in rats. This compound was found to modulate the membrane excitability of these neurons. cjnmcpu.com This modulation can involve effects on ion channels, such as activating voltage-dependent Na+ channels, which can lead to depolarization of the presynaptic membrane. cjnmcpu.com

Intracellular Signaling Pathway Research

Studies have also explored how this compound interacts with intracellular signaling pathways, particularly focusing on kinase cascades and transcription factor activation.

Modulation of Kinase Cascades (e.g., MAPK, PI3K/Akt)

While direct studies specifically detailing this compound's modulation of MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Akt) pathways are limited in the provided search results, research on related compounds from Aconitum species, where this compound is found wikidata.org, suggests potential interactions with these pathways. For instance, studies on other components of Aconitum have indicated effects on the PI3K/Akt and MAPK pathways in the context of various biological activities, including anti-inflammatory and anti-apoptotic effects. frontiersin.orgresearchgate.nettandfonline.commdpi.com The PI3K/Akt and MAPK pathways are crucial in regulating cell survival, proliferation, and inflammatory responses. nih.govmdpi.comnih.govsemanticscholar.org

Investigation of Transcription Factor Activation (e.g., NF-κB)

Similar to kinase cascades, direct evidence of this compound's specific impact on NF-κB (Nuclear Factor-kappa B) activation is not explicitly detailed in the search results. However, NF-κB is a key transcription factor involved in inflammatory and immune responses, and its activation is often linked to the MAPK and PI3K/Akt pathways. tandfonline.comwikipedia.orgbu.edudovepress.comweizmann.ac.ilnih.gov Given that other components from Aconitum have shown anti-inflammatory properties potentially mediated through the inhibition of NF-κB signaling tandfonline.com, it is plausible that this compound could also influence this pathway. NF-κB plays a critical role in controlling the transcription of DNA, cytokine production, and cell survival. wikipedia.orgnih.gov

Receptor Interaction Studies (e.g., Neurotransmitter Receptors)

In vitro studies have investigated the interaction of this compound with neurotransmitter systems. Specifically, this compound has been shown to reduce the nerve-evoked release of acetylcholine (ACh) from motor nerve terminals in mice. This effect contrasts with that of higenamine, another component found in Aconitum root, which increases ACh release through the activation of β-adrenoceptors cjnmcpu.com. This compound's action suggests a modulatory role on cholinergic neurotransmission at the neuromuscular junction, indicating a direct influence on receptor-mediated processes involved in nerve signal transmission cjnmcpu.com. As a catecholamine, this compound's structure suggests potential interactions with adrenergic receptors, similar to other compounds in its class; however, specific detailed studies on its direct binding affinities or agonistic/antagonistic activities on various neurotransmitter receptors beyond acetylcholine release modulation are limited in the current literature nih.gov.

Protein-Protein Interaction (PPI) Network Analysis

The elucidation of protein-protein interactions (PPIs) is crucial for understanding the comprehensive biological roles of chemical compounds. PPI network analysis involves both computational predictions and experimental validations to map out how a compound might influence cellular pathways by interacting with specific proteins.

Computational methods play a significant role in predicting potential protein targets and interaction partners for chemical compounds, leveraging techniques such as machine learning, molecular docking, and network analysis aging-us.complos.orgplos.orgfrontiersin.orgnih.govnih.govresearchgate.net. These in silico approaches can identify putative binding sites and predict the affinity of a compound for various proteins, thereby suggesting its potential mechanisms of action within a biological system plos.orgnih.gov. However, specific computational predictions of protein targets and interaction partners focusing solely on this compound are not extensively documented in the available research. While general methodologies for such predictions exist, their direct application and detailed findings for this compound have not been widely reported.

Cellular Homeostasis and Functional Modulation

The impact of chemical compounds on cellular homeostasis and functional modulation, including energy metabolism and membrane transport, is fundamental to understanding their biological activities.

Cellular permeability and transport mechanisms are vital for maintaining cellular integrity and function, regulating the movement of ions, nutrients, and waste products across the cell membrane savemyexams.comfiveable.mepressbooks.pubnih.gov. These mechanisms involve various transport proteins, channels, and pumps that facilitate passive and active transport processes savemyexams.comfiveable.mepressbooks.pub. While the general principles of cellular permeability and transport are well-understood, specific research detailing this compound's direct influence on these mechanisms, such as its impact on membrane fluidity, ion channel activity, or specific transporter proteins, is not explicitly detailed in the available scientific literature.

Modulation of Cellular Contractility and Mechanical Responses (e.g., Atrial Contraction)

Research into this compound's effects on cardiac muscle contractility has demonstrated its capacity to modulate mechanical responses in isolated atrial tissues. Specifically, studies have shown that this compound chloride significantly enhances the contractile properties of the guinea pig right atrium. This enhancement manifests as an increase in both the amplitude and frequency of contractions frontiersin.org.

A notable finding from previous work indicates that this compound chloride alone considerably increased the contraction amplitude and frequency of isolated guinea pig right atria. When administered in combination with atropine, these effects were even more pronounced, leading to a substantial increase in atrial contraction frequency by 215% and amplitude by 415% frontiersin.org. This suggests a potent cardiotonic effect of this compound chloride, although its precise underlying molecular mechanism has not been extensively elucidated in recent years frontiersin.org. This compound and this compound chloride are identified as quaternary amine alkaloids possessing cardiotonic effects jst.go.jp.

The detailed findings are summarized in the table below:

Table 1: Effects of this compound Chloride on Isolated Guinea Pig Right Atrium Contraction

ConditionContraction Frequency Increase (%)Contraction Amplitude Increase (%)
This compound Chloride AloneSignificant increaseSignificant increase
This compound Chloride + Atropine215%415%

Note: Data derived from studies on isolated guinea pig right atrium frontiersin.org.

While these findings clearly indicate this compound's positive inotropic and chronotropic actions on atrial contractility in vitro, further mechanistic studies are needed to fully understand the cellular pathways and molecular targets through which it exerts these effects frontiersin.org.

Structure Activity Relationship Sar and Computational Chemistry

Empirical Structure-Activity Relationship (SAR) Investigations

Empirical SAR investigations involve the synthesis of chemical derivatives and the subsequent evaluation of their biological activities to deduce which parts of the molecule are essential for its observed effects.

Coryneine is structurally defined as Trimethyl(3,4-dihydroxyphenethyl)aminium, a quaternary ammonium (B1175870) derivative of dopamine (B1211576). Its core structure comprises a catechol moiety (a benzene (B151609) ring with two adjacent hydroxyl groups), an ethyl linker, and a trimethylammonium group nih.govnih.govsemanticscholar.orgunipi.itnih.gov. For SAR studies of compounds within this class, derivatives are systematically designed and synthesized by introducing modifications to these key structural elements.

While specific detailed synthetic routes for this compound derivatives are not extensively documented in general literature searches, the broader context of SAR for quaternary ammonium salts and dopamine derivatives implies common synthetic strategies. These typically involve altering the substituents on the nitrogen atom (e.g., varying alkyl chain lengths or introducing different alkyl groups), modifying the aromatic ring (e.g., adding or removing hydroxyl groups, or introducing other substituents), or changing the length and flexibility of the linker chain connecting the aromatic system to the quaternary nitrogen. The goal of these modifications is to probe the impact of steric, electronic, and hydrophobic changes on the compound's interaction with its biological targets nih.govconicet.gov.arnih.govnih.govnih.gov.

Empirical investigations into this compound's biological activities have revealed its capacity to influence neuromuscular function. In in vitro studies, this compound (at concentrations ranging from 20-150 µM) has been shown to block nerve-evoked twitch responses without affecting contractions induced by direct electrical stimulation of the muscle nih.gov. Furthermore, this compound (20 µM-2 mM) can depolarize the endplate membrane, an effect that is reversibly suppressed by pancuronium (B99182), an antagonist nih.gov. At higher concentrations (30 µM-10 mM), it produces concentration-dependent contractions of denervated muscles, which are also reduced by pancuronium nih.gov. These findings suggest this compound acts as a specific ganglion stimulant with neuromuscular blocking activity conicet.gov.arresearchgate.net.

For quaternary ammonium salts, which include this compound, studies on their activity at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) mediating dopamine release have shown that structural features significantly correlate with biological activity. For instance, the length of the N-alkyl chain attached to the quaternary ammonium head group is a major determinant of activity nih.gov. This highlights the importance of the positively charged nitrogen and its immediate chemical environment for receptor interaction. Other properties such as molecular surface area, hydrophobicity (Moriguchi octanol-water partition coefficient), Ghose-Crippen molar refractivity, and the lowest unoccupied molecular orbital (LUMO) energy also contribute to the observed biological effects nih.gov. This indicates that a balance of steric, hydrophobic, and electronic characteristics is crucial for optimal activity.

Based on its chemical structure and observed biological activities, key pharmacophoric elements of this compound can be identified. As a quaternary ammonium derivative of dopamine, the catechol moiety (3,4-dihydroxyphenyl group) and the positively charged trimethylammonium group are considered essential for its interaction with biological targets nih.govnih.govresearchcommons.org.

For compounds interacting with nicotinic receptors, the presence of a positively charged nitrogen atom and its ability to interact with a negatively charged group on the receptor are critical researchgate.net. Additionally, a "flat part" of the molecule, likely referring to the aromatic ring system, is also suggested to be involved in activity researchgate.net. The importance of the quaternary ammonium head group and the N-alkyl chain length, as revealed by QSAR studies on similar compounds, further supports the pharmacophoric role of this region nih.gov. These elements collectively define the spatial and electronic requirements for this compound's pharmacological actions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling employs mathematical and statistical methods to build predictive models that correlate molecular descriptors with biological activities, allowing for the prediction of activity for new or untested compounds.

While specific QSAR models solely focused on this compound are not widely detailed in general literature, extensive QSAR studies have been conducted on mono- and bis-quaternary ammonium salts that act as antagonists at neuronal nicotinic acetylcholine receptors (nAChRs) mediating dopamine release nih.govnih.gov. Given that this compound belongs to this chemical class, the methodologies and insights from these studies are directly relevant to the development of predictive models for this compound's activity.

These predictive models are often developed using computational techniques such as back-propagation artificial neural networks (ANNs) and multi-linear regression (MLR) analysis nih.govnih.gov. For instance, ANN QSAR models have demonstrated a reasonable level of correlation between experimental and calculated log(1/IC50) values, with an R² of 0.76 and a cross-validated R² (r(cv)²) of 0.64 nih.gov. Similarly, MLR and neural network models for maximal inhibition (Imax) values have yielded strong statistical results, with an R² of 0.89 for both models nih.gov.

The robustness and predictive power of these models are validated through external test sets, including newly synthesized compounds whose structures were not part of the initial training set nih.govnih.gov. Such validations confirm the models' ability to accurately predict the biological activity of novel compounds within the chemical space, thereby reducing the need for extensive in vitro screening and guiding the synthesis of more potent candidates nih.gov.

In QSAR analysis, molecular descriptors are numerical representations of a compound's physicochemical properties, structural features, or electronic characteristics. These descriptors are crucial for establishing quantitative relationships between structure and activity japsonline.com. For quaternary ammonium salts, including dopamine derivatives like this compound, several types of molecular descriptors have been identified as significant contributors to their biological activity.

A detailed analysis of QSAR modeling results for mono- and bis-quaternary ammonium salts acting as nAChR antagonists revealed the relative contributions of various descriptors to the predictive models nih.gov. These include:

Molecular DescriptorApproximate Contribution to Activity (%)
Length of the N-alkyl chain44.0
Moriguchi octanol-water partition coefficient20.0
Molecular surface area13.0
First component shape directional WHIM index12.6
Ghose-Crippen molar refractivity7.8
Lowest unoccupied molecular orbital (LUMO) energy2.6 nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a molecule (ligand) when bound to a receptor (protein or enzyme) and to estimate the strength of the interaction. These methods provide insights into the potential binding targets and the nature of the interactions at the atomic level mdpi.comeuropeanreview.orgchemrxiv.org.

Ligand-Target Binding Affinity Prediction

Predicting the binding affinity between a ligand and a target protein is a key aspect of computational studies in drug discovery and chemical biology biorxiv.orgarxiv.orgdiva-portal.orgplos.org. Binding affinity refers to the strength of the interaction between the two molecules. Computational methods, including those based on molecular docking, machine learning, and force fields, are employed to estimate parameters such as binding energy or inhibition constants biorxiv.orgarxiv.orgdiva-portal.orgplos.orgnih.gov. While general methods for binding affinity prediction are well-established and continuously being refined biorxiv.orgarxiv.orgdiva-portal.orgplos.orgnih.gov, specific detailed data on the predicted binding affinity of this compound for particular targets is not extensively detailed in the provided search results. Studies that included this compound as part of a larger analysis, such as those investigating traditional Chinese medicine components, have utilized molecular docking to explore potential interactions with biological targets xiahepublishing.comchinjmap.comchinjmap.com. These studies often report docking scores or binding energies as indicators of predicted binding affinity frontiersin.org.

Elucidation of Putative Binding Pockets and Interaction Modes

Molecular docking simulations aim to identify the regions on the target protein where the ligand is most likely to bind (binding pockets) and to describe the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex (interaction modes) mdpi.comeuropeanreview.orgmdpi.com. Understanding these interactions is vital for elucidating the mechanism of action of a compound and for guiding the design of molecules with improved binding characteristics mdpi.commdpi.com. Although this compound has been included in molecular docking studies as part of multi-component analyses xiahepublishing.comchinjmap.comchinjmap.com, detailed descriptions of the specific binding pockets it occupies or the precise interaction modes it forms with its putative targets are not explicitly provided in the search results. In general molecular docking studies, the output often includes predicted binding poses and visualizations or descriptions of key interactions between the ligand and residues within the binding site mdpi.comeuropeanreview.orgmdpi.com.

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology approaches are increasingly used to understand the complex mechanisms of action of multi-component interventions, such as traditional Chinese medicine formulas, by analyzing the interactions between compounds, targets, and pathways within biological networks xiahepublishing.compensoft.netplos.orgxiahepublishing.com. These methods move beyond the traditional "one-compound, one-target" paradigm to explore the holistic effects of compounds on biological systems xiahepublishing.comxiahepublishing.com.

Multi-Target and Multi-Pathway Analysis of this compound in Biological Systems

Network pharmacology facilitates the analysis of how a compound, or multiple compounds, might interact with multiple biological targets and modulate various signaling pathways simultaneously xiahepublishing.complos.orgxiahepublishing.com. This multi-target and multi-pathway analysis is particularly relevant for understanding the effects of compounds like this compound that are often found as part of complex natural product mixtures xiahepublishing.comnih.gov. Studies employing network pharmacology that included this compound have aimed to identify its potential targets and the biological processes and pathways they are involved in xiahepublishing.comnih.gov. These analyses can reveal the interconnectedness of biological responses and provide a more comprehensive view of a compound's influence on a biological system plos.orgxiahepublishing.com. Pathway enrichment analysis, a component of these approaches, identifies biological pathways that are statistically overrepresented among the predicted targets of a compound or set of compounds advaitabio.complos.org.

Construction of Compound-Target-Pathway Networks

A key outcome of network pharmacology analysis is the construction of compound-target-pathway (C-T-P) networks xiahepublishing.comfrontiersin.orgplos.org. These networks graphically represent the relationships between the compounds, their predicted protein targets, and the biological pathways that are influenced by these targets xiahepublishing.comfrontiersin.orgplos.org. By visualizing these complex interactions, C-T-P networks help to decipher the underlying mechanisms of action of compounds and to identify key targets and pathways that may be most relevant to their biological effects xiahepublishing.complos.org. This compound, when included in network pharmacology studies of natural product mixtures, contributes to the nodes and edges within these networks, illustrating its predicted connections to various targets and pathways xiahepublishing.comnih.gov. The analysis of the topology of these networks can further highlight important components and interactions within the system plos.org.

Advanced Analytical and Spectroscopic Research on Coryneine

Development of High-Sensitivity Detection Methods for Research

Developing sensitive detection methods is crucial for the accurate analysis of coryneine, especially when present in low concentrations or in complex biological samples. Mass spectrometry-based techniques coupled with advanced chromatography are fundamental in achieving high sensitivity and specificity.

Mass Spectrometry-Based Quantitation in Complex Biological Matrices

Mass spectrometry (MS) is a powerful tool for the quantitation of compounds in complex biological matrices due to its high sensitivity and selectivity. waters.comnih.gov The presence of a quaternary ammonium (B1175870) group in this compound confers particular sensitivity and fragmentation features that are advantageous for its detection at low levels using MS. rsc.org Tandem mass spectrometry (MS/MS), in particular, enhances selectivity by providing characteristic fragmentation patterns for target analytes, minimizing interference from the biological matrix. nih.govnih.gov This approach is widely used for the quantitative analysis of various compounds, including other quaternary ammonium compounds and alkaloids, in biological fluids like plasma and urine. nih.govnih.govnih.gov

Advanced Chromatographic Techniques (e.g., UPLC-MS/MS, GC-MS)

Advanced chromatographic techniques, such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), are often coupled with mass spectrometry to improve the separation and detection of this compound.

UPLC-MS/MS: UPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC, which is beneficial for analyzing complex samples. ox.ac.uk Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantitation of various compounds, including metabolites and other related substances, in biological matrices like urine and dried blood spots. nih.govfrontiersin.org This hyphenated technique allows for the simultaneous separation and detection of multiple analytes with high precision and accuracy. nih.govfrontiersin.org

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. While GC typically requires compounds to be volatile or derivatized, GC-MS offers high sensitivity and provides structural information through electron ionization mass spectra. nyc.govjournal-imab-bg.orgscientificliterature.org GC-MS has been applied in the analysis of various compounds in biological samples, including alkaloids and their metabolites. nyc.govjournal-imab-bg.orgnih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing comprehensive analysis of complex mixtures. nih.govsaspublishers.comijpsr.com Techniques like LC-MS, GC-MS, and UPLC-MS/MS are prime examples, allowing for the separation, identification, and quantification of multiple components in a single analysis. nih.govox.ac.uksaspublishers.comijpsr.comscirp.org These methods are invaluable in natural product research and the analysis of biological samples, enabling the detection of target compounds like this compound amidst numerous other matrix components. nih.govijpsr.commdpi.com

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for determining the structure of this compound and assessing its purity. These techniques provide detailed information about the molecular structure, functional groups, and bonding. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including alkaloids like this compound. 34.250.91researchgate.net Both ¹H and ¹³C NMR spectroscopy provide detailed information about the number and types of hydrogen and carbon atoms and their connectivity within the molecule. 34.250.91 Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, further aid in confirming structural assignments by revealing correlations between nuclei. 34.250.91 NMR can also be used to study the conformation of molecules in solution. researchgate.netrhhz.net While traditional NMR may require relatively higher sample concentrations, advancements in NMR technology and techniques, such as those utilizing isotopic labeling and inverse detection experiments, can improve sensitivity for analyzing compounds in complex matrices. jst.go.jp

Vibrational and Electronic Spectroscopy Applications

Vibrational and electronic spectroscopy techniques provide complementary information about the structure and properties of this compound.

Electronic Spectroscopy: Electronic spectroscopy, such as UV-Visible (UV-Vis) spectroscopy, measures the absorption or emission of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. gemresearch.ch UV-Vis spectroscopy can provide information about the presence of chromophores (groups that absorb UV or visible light) within the this compound molecule, such as the catechol moiety. jst.go.jp It can be used for quantitative analysis based on the Beer-Lambert law and can also provide insights into electronic transitions within the molecule.

Electrochemical and Biosensor Development for Research Monitoring

Electrochemical methods and biosensors offer promising avenues for the sensitive and selective detection and monitoring of chemical compounds. Their application in the study of molecules like this compound, which possesses both phenolic and quaternary ammonium functionalities, involves leveraging the electrochemical properties of the molecule or employing biological recognition elements. While specific research detailing the design and integration of electrochemical sensors or biosensors explicitly for this compound is limited in the available literature, general principles and approaches developed for similar compounds can be considered.

Design of Selective Electrochemical Sensors

The design of selective electrochemical sensors for target analytes typically involves modifying the electrode surface to enhance recognition and signal transduction. For compounds like this compound, which contains electroactive phenolic hydroxyl groups, direct electrochemical detection through oxidation or reduction processes is theoretically possible. However, achieving selectivity in complex matrices, where other electroactive species may be present, poses a significant challenge. mdpi.comresearchgate.net

Strategies for enhancing selectivity can include the use of molecularly imprinted polymers (MIPs) tailored to the structure of this compound, or the functionalization of electrode surfaces with materials that exhibit specific affinity for quaternary ammonium compounds or phenolic structures. Research on electrochemical sensors for other alkaloids, such as codeine, has demonstrated the utility of modified electrodes, including those incorporating carbon nanotubes or graphene, to improve sensitivity and detection limits. researchgate.netdergipark.org.tr These modifications can increase the electroactive surface area and provide specific binding sites. For instance, a codeine sensor utilizing a graphene-based modified electrode showed enhanced electrochemical response and a low detection limit. researchgate.net Similarly, carbon paste electrodes modified with carbon nanotubes and nanoparticles have been explored for codeine determination in biological samples, demonstrating good precision and accuracy. dergipark.org.tr

The quaternary ammonium group in this compound, being permanently charged, can influence its interaction with charged electrode surfaces and recognition elements. Designing sensors that exploit this charge, perhaps through ion-pairing interactions or electrostatic attraction with negatively charged modifiers, could contribute to selectivity.

Integration of Biosensors for Real-time Monitoring in Experimental Systems

The integration of biosensors for real-time monitoring of small molecules in experimental systems requires the coupling of a biological recognition element with a transducer that can convert the binding event into a measurable signal. mdpi.com For this compound, potential biological recognition elements could include antibodies or aptamers that specifically bind to the compound.

Real-time monitoring presents challenges, particularly in complex biological or environmental matrices, where non-specific binding and matrix effects can interfere with the sensor response. researchgate.netoxford-analytical.co.uk Biosensors for small molecules, including affinity-based sensors, are being developed for real-time applications, such as monitoring glycoalkaloids in food processes. nih.govacs.orgresearchgate.net These sensors often employ competition-based assay formats due to the small size of the analyte. acs.org

Integrating biosensors into experimental systems necessitates ensuring the sensor's stability and functionality within the specific environment (e.g., temperature, pH, ionic strength) and developing strategies for continuous or semi-continuous measurement and data acquisition. The response time of the biosensor is crucial for effective real-time monitoring. acs.org While the application to this compound has not been specifically documented in the search results, the principles established for real-time monitoring of other small molecules using affinity-based biosensors could potentially be adapted. Switch-based biosensors and electrochemical detection have been identified as promising routes for real-time in vivo molecular detection. nih.gov

Challenges and Innovations in this compound Analytical Research

Analytical research on compounds like this compound faces several inherent challenges, stemming from its chemical structure and the complex matrices in which it may be found. This compound is a phenolic compound and a quaternary ammonium alkaloid, and the analysis of each of these classes of compounds presents specific difficulties.

Challenges in the analysis of phenolic compounds include their structural diversity, the presence of isomers, their reactivity (particularly redox properties), and the complexity of sample matrices. mdpi.comresearchgate.netchromatographyonline.comnih.gov Extracting and preconcentrating phenolic compounds from natural samples can be challenging due to their low concentrations and the need for multi-stage procedures that may not be universally applicable. researchgate.netnih.gov The lack of commercially available standards for many phenolic compounds also complicates method validation. researchgate.netchromatographyonline.com

Quaternary ammonium compounds (Quats), like this compound, also present analytical hurdles. Their structural diversity, presence at low concentrations in various matrices (food, soil, wastewater), and similar structures to other matrix components can affect selectivity and lead to inaccurate measurements. oxford-analytical.co.ukalsenvironmental.co.ukacs.org Sample preparation for Quat analysis can be time-consuming and complex. oxford-analytical.co.uk Furthermore, adsorptive losses to surfaces during extraction and purification steps can occur, particularly for more hydrophobic Quats. nih.gov Achieving consistent recoveries for Quats with varying chain lengths is an ongoing challenge. acs.org

For alkaloids in general, analytical challenges include their diverse structures and the need for sensitive and selective detection methods, especially given their potential biological activity. fibl.orgmdpi.com The coelution of isomers during chromatographic separation is a known problem in alkaloid analysis. mdpi.com

Innovations in analytical research are continuously addressing these challenges. Advanced chromatographic techniques, coupled with sensitive detectors like mass spectrometry (MS and MS/MS), are widely used for the separation and identification of complex mixtures containing phenolic compounds and alkaloids. chromatographyonline.comnih.govmdpi.com High-resolution mass spectrometry can be particularly useful for identifying unknown compounds. nih.gov For Quats, LC-MS/MS is a common technique used to overcome quantification and identification problems in complex matrices. oxford-analytical.co.ukalsenvironmental.co.uk

Electrochemical methods, with their advantages of speed, cost-effectiveness, and sensitivity, are being explored and refined for the detection of various drugs and small molecules. researchgate.netdergipark.org.tr The development of modified electrodes using nanomaterials is a key innovation in this area, improving detection limits and selectivity. researchgate.netdergipark.org.tr

Biosensor technology is advancing to enable real-time, label-free detection of small molecules in complex samples. mdpi.comnih.govacs.orgresearchgate.net Innovations in recognition element development and transducer technology are crucial for improving sensitivity and selectivity for small analytes. mdpi.com While specific applications to this compound require further research, the progress in analyzing similar compound classes and in developing advanced sensing platforms provides a foundation for future analytical research on this compound.

Future Directions and Emerging Research Avenues for Coryneine

Application of Advanced Chemical Biology Tools

Advanced chemical biology tools offer powerful approaches to dissect the interactions of small molecules like coryneine within complex biological systems. Utilizing these tools can provide unprecedented insights into this compound's mechanisms of action and identify its specific molecular targets.

Development of Chemical Probes for Target Identification

Identifying the direct molecular targets of this compound is a critical step in understanding its biological effects. Chemical probes, which are small molecules designed to interact with specific biological targets, can be invaluable in this endeavor. utexas.edufrontiersin.orgle.ac.ukcrick.ac.uk The development of this compound-based chemical probes involves synthesizing modified versions of this compound that retain biological activity but also incorporate reporter tags (e.g., fluorescent labels, affinity tags) for visualization or isolation of binding partners. frontiersin.orgmdpi.com

This approach, often coupled with techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP), can help pinpoint the proteins or other biomolecules that this compound directly interacts with in a cellular context. frontiersin.orgmdpi.com Challenges in this area include synthesizing probes that accurately mimic this compound's behavior and ensuring their specificity within a complex proteome. frontiersin.org Future research should focus on designing and validating such probes to enable comprehensive mapping of this compound's binding landscape.

Optogenetic or Chemogenetic Modulations to Study this compound Effects

Optogenetics and chemogenetics are powerful neuromodulation techniques that allow for precise control of neuronal activity using light or engineered receptors activated by specific drugs, respectively. frontiersin.orgnih.govtocris.com While primarily used in neuroscience, these techniques could be adapted to study the cellular and physiological effects triggered by this compound, particularly if its targets are found to be ion channels, receptors, or signaling pathways amenable to such manipulation.

Future research could involve genetically engineering cells or model organisms to express light-sensitive or chemically-sensitive proteins that are functionally linked to this compound's downstream effects. nih.govtocris.com This would allow researchers to precisely control the timing and location of events influenced by this compound, helping to unravel the causal relationships between this compound exposure and observed biological outcomes. frontiersin.orgnih.gov While optogenetics offers high temporal resolution, chemogenetics can be advantageous for studying longer-lasting effects. frontiersin.orgkuleuven.be Applying these techniques could provide detailed insights into the dynamic biological processes modulated by this compound.

Exploration of Unconventional Biological Roles and Pathways in Model Organisms

Beyond its known presence in certain plants, the full spectrum of this compound's biological roles and the pathways it influences remains largely unexplored. Utilizing a diverse range of model organisms, including non-traditional ones, can reveal unconventional biological activities and conserved mechanisms. nih.govnih.govrockefeller.edupitt.eduembopress.org

Future research could involve administering this compound to various model organisms (e.g., C. elegans, zebrafish, or even specific microbial systems) and observing phenotypic changes. nih.govembopress.org This could uncover roles for this compound in processes such as development, metabolism, stress response, or interspecies interactions that might not be apparent from studies in a single system. nih.gov The use of genetically tractable model organisms would further facilitate the identification of genes and pathways involved in mediating this compound's effects. rockefeller.edu Exploring this compound in organisms where it is naturally present, like Aconitum, could also provide insights into its ecological or physiological functions within those systems. wikidata.orgnih.govplantaedb.com

Integration of Multi-Omics Data for Systems-Level Understanding

Understanding the comprehensive impact of this compound on a biological system requires a holistic approach that goes beyond examining individual molecules or pathways. The integration of multi-omics data – encompassing genomics, transcriptomics, proteomics, and metabolomics – can provide a systems-level view of this compound's influence. nih.govfrontiersin.orggenome.goveatris.eu

Future research should aim to generate multi-omics datasets from biological systems treated with this compound. Analyzing changes in gene expression, protein levels, and metabolite profiles simultaneously can reveal interconnected pathways and biological processes that are modulated by this compound. nih.govfrontiersin.org For example, transcriptomic data could indicate changes in gene activity, while proteomic and metabolomic data could show the downstream effects on protein production and metabolic flux. frontiersin.org Integrating these diverse data types requires sophisticated computational tools and bioinformatics approaches, which are rapidly advancing. nih.govfrontiersin.orgeatris.eu This integrated approach can provide a more complete picture of how this compound perturbs biological networks.

Development of Novel Synthetic Routes to Access Undiscovered Analogues

The structural complexity of natural products like this compound can sometimes limit the ability to synthesize sufficient quantities for research or to create structural analogues for studying structure-activity relationships. Developing novel and efficient synthetic routes is crucial for overcoming these limitations and accessing a wider range of this compound derivatives. iiserpune.ac.inmdpi.combarc.gov.in

Future synthetic chemistry research should focus on designing innovative strategies for the total synthesis of this compound and the facile generation of diverse analogues. iiserpune.ac.inmdpi.com This could involve exploring new catalytic methods, stereoselective transformations, or flow chemistry approaches to improve yield, purity, and scalability. iiserpune.ac.inbarc.gov.in Access to a library of synthetic this compound analogues with specific structural modifications would enable detailed studies to determine which parts of the molecule are essential for its biological activities and could potentially lead to the discovery of compounds with enhanced or altered properties. iiserpune.ac.in

Computational Design of Experimentally Testable this compound Derivatives

Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, can play a significant role in predicting the potential biological activities and targets of this compound and its potential derivatives. ethz.chresearchgate.netsasaki.comeg.netroyaldanishacademy.com

Future research should leverage these computational tools to design novel this compound derivatives with predicted desirable properties, such as improved potency, selectivity, or bioavailability. researchgate.neteg.net By analyzing the structural features of this compound and its known (or predicted) interactions with biological targets, computational models can guide the rational design of new molecules. researchgate.net These computationally designed derivatives can then be prioritized for experimental synthesis and testing, significantly accelerating the discovery process. researchgate.net This iterative process of computational design and experimental validation can efficiently explore the chemical space around this compound and identify promising candidates for further investigation.

Q & A

Q. What frameworks are recommended for assessing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Combine quantum mechanical calculations (e.g., DFT for electronic properties) with multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with activity .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound’s toxicological evaluation?

  • Methodological Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination) and obtain institutional animal care committee approvals. Include negative controls and blinded data analysis .

Q. What steps are essential for replicating this compound-related findings in independent laboratories?

  • Methodological Answer : Share raw datasets (e.g., NMR spectra, chromatograms), detailed SOPs, and batch-specific purity certificates. Use third-party compound validation services to confirm identity .

Interdisciplinary and Long-Term Research

Q. How can this compound’s ecological roles be investigated using multi-omics approaches?

  • Methodological Answer : Combine metabolomics (LC-MS) to profile this compound in plant extracts with transcriptomics (RNA-seq) to identify biosynthetic genes. Use phylogenetic analysis to trace evolutionary conservation .

Q. What methodologies enable the study of this compound’s interactions with microbial communities?

  • Methodological Answer : Apply metagenomic sequencing to assess microbiome shifts post-exposure and isothermal titration calorimetry (ITC) to quantify binding affinities with bacterial proteins .

Tables for Key Methodological Comparisons

Technique Application Advantages Limitations References
NMR SpectroscopyStructural elucidationHigh resolution for stereochemistryRequires high-purity samples
LC-MS/MSPharmacokinetic profilingHigh sensitivity, quantitative accuracyCost-intensive instrumentation
CRISPR-Cas9 gene editingTarget validationPrecise genetic manipulationOff-target effects require controls

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.